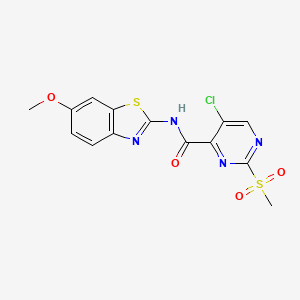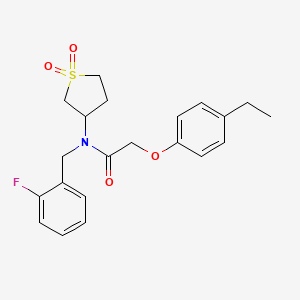![molecular formula C32H34N6O2 B11419647 N-(1-benzylpiperidin-4-yl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11419647.png)
N-(1-benzylpiperidin-4-yl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
N-(1-benzylpiperidin-4-yl): This part consists of a piperidine ring (a six-membered nitrogen-containing ring) with a benzyl group attached at the nitrogen.
3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide: The core structure contains a quinazoline ring fused with a triazolo ring, and an amide group at the end.
Preparation Methods
Synthetic Routes::
- Complementary Pathways :
- Pathway 1 : Involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form the triazolotriazine intermediate. Subsequent N-alkylation with benzylpiperidine yields the target compound.
- Pathway 2 : Starts with the same intermediate, but instead of N-alkylation, it undergoes a reductive amination with 4-methylbenzaldehyde followed by cyclization to form the final product.
Industrial Production:: Unfortunately, specific industrial methods for large-scale production remain scarce in the literature.
Chemical Reactions Analysis
This compound participates in various reactions:
- Oxidation : It can be oxidized to form its corresponding N-oxide.
- Reduction : Reduction of the quinazoline ring may yield a dihydroquinazoline derivative.
- Substitution : The benzyl group can undergo substitution reactions.
- Common Reagents : Alkylating agents, reducing agents, and oxidants.
- Major Products : N-alkylated derivatives, N-oxides, and reduced forms.
Scientific Research Applications
- Medicine : Investigate its potential as a drug candidate, especially considering its unique structure.
- Chemistry : Explore its reactivity and design novel derivatives.
- Biology : Study its interactions with biological targets.
- Industry : Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
- Targets : Investigate its binding to receptors, enzymes, or other biomolecules.
- Pathways : Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinctive features compared to related structures.
- Similar Compounds : Search for other triazoloquinazolines or related heterocycles.
Properties
Molecular Formula |
C32H34N6O2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C32H34N6O2/c1-23-11-13-25(14-12-23)22-37-31(40)27-9-5-6-10-28(27)38-29(34-35-32(37)38)15-16-30(39)33-26-17-19-36(20-18-26)21-24-7-3-2-4-8-24/h2-14,26H,15-22H2,1H3,(H,33,39) |
InChI Key |
RVLFLDKIJLLWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5CCN(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11419566.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11419571.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11419578.png)
![3-hydroxy-3,7-bis(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11419580.png)

![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419587.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11419590.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11419596.png)
![Dimethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11419598.png)

![methyl 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11419609.png)
![8-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11419610.png)
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11419628.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11419636.png)
